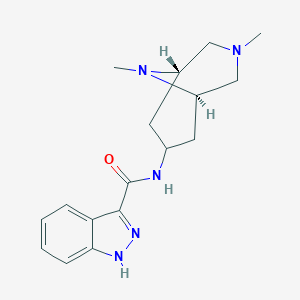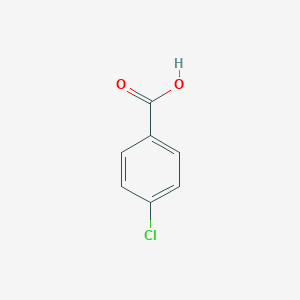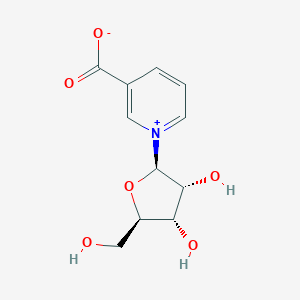
1-(Benzyloxy)naphthalene
Descripción general
Descripción
1-(Benzyloxy)naphthalene, also known as 1-(Phenylmethoxy)naphthalene, 1-Naphthyl Benzyl Ether, or Benzyl 1-Naphthyl Ether, is a naphthyl ether . It has a molecular formula of C17H14O and a molecular weight of 234.29 . It is used in studies for the improvement of coal direct liquefaction by steam pretreatment .
Synthesis Analysis
The synthesis of 1-(Benzyloxy)naphthalene involves a catalytic asymmetric [1,3] O-to-C rearrangement of alkyl 2-allyloxy/benzyloxy-1/3-naphthoates under the catalysis of a chiral π–Cu (II) complex . This dearomatization strategy provides facile access to highly functionalized β-naphthalenone derivatives bearing an all-carbon quaternary stereogenic center in high yield with excellent enantioselectivity .
Molecular Structure Analysis
The molecular structure of 1-(Benzyloxy)naphthalene consists of a naphthyl ring system and a benzyl group . The dihedral angle between these two moieties is 83.22 (4)° . The compound contains a total of 34 bonds, including 20 non-H bonds, 17 multiple bonds, 3 rotatable bonds, 17 aromatic bonds, 3 six-membered rings, 1 ten-membered ring, and 1 ether (aromatic) .
Chemical Reactions Analysis
The major reaction channels for naphthalene formation have been calculated by Mebel et al . The reaction of a phenyl radical with C2H2 was investigated using time-resolved molecular beam mass spectrometry (MBMS) to study the time-dependent product formation .
Physical And Chemical Properties Analysis
1-(Benzyloxy)naphthalene is a solid substance . It has a molecular weight of 234.29 . The compound is stable, and the molecules with substituents in positions 4 and 8 are the least reactive .
Aplicaciones Científicas De Investigación
Organic Chemistry and Synthesis
Electron-Transfer Reduction
Naphthalene-1,8-diylbis(diphenylmethylium), related to 1-(Benzyloxy)naphthalene, exhibits unique electron-transfer reduction behavior. It forms a C-C bond while accepting two electrons, leading to tetraphenylacenaphthene, and is used for oxidative coupling of N,N-dialkylanilines to produce benzidines (Saitoh, Yoshida, & Ichikawa, 2006).
Synthesis of Anti-inflammatory Agents
2-Substituted-1-naphthols, similar in structure to 1-(Benzyloxy)naphthalene, are potent 5-lipoxygenase inhibitors. They have shown promising results in animal models for anti-inflammatory applications (Batt et al., 1990).
Environmental and Toxicological Studies
- Toxicity Studies: Naphthalene and benzene, compounds related to 1-(Benzyloxy)naphthalene, have been studied for their toxicological effects on insects. These studies provide insights into the impact of these compounds on oxidative stress, metabolism, and reproduction (Pájaro-Castro, Caballero-Gallardo, & Olivero-Verbel, 2017).
Optoelectronic Applications
- Light Emitting Devices: Naphthalene–benzofuran compounds, similar to 1-(Benzyloxy)naphthalene, have been synthesized and used in organic light-emitting devices. Their use has shown efficiency in deep-blue and hybrid white emitting devices (Yang et al., 2013).
Biochemical and Pharmacological Research
- Enzymatic Oxidation Studies: Bacterial strains expressing naphthalene dioxygenase have been used to study the oxidation of benzocycloheptene, a compound related to 1-(Benzyloxy)naphthalene. These studies contribute to understanding enzymatic reactions and potential biotechnological applications (Resnick & Gibson, 1996).
Materials Science and Engineering
- Structural Analysis of Derivatives: The structures of 1-(arylselanyl)naphthalenes, related to 1-(Benzyloxy)naphthalene, have been determined to understand the influence of different substituents on the naphthalene structure. This research aids in designing materials with specific properties (Nakanishi, Hayashi, & Uehara, 2001).
Atmospheric and Environmental Chemistry
- Atmospheric Oxidation Mechanism: The oxidation mechanism of naphthalene, a parent compound of 1-(Benzyloxy)naphthalene, has been studied to understand its behavior in the atmosphere. This research contributes to environmental chemistry and air quality studies (Zhang, Lin, & Wang, 2012).
Advanced Synthesis Techniques
- Benzannulation of Enamines: The benzannulation process involving alkynes and enamines has been used to synthesize functionalized 1-amino-2-naphthalenecarboxylic acid derivatives, structurally related to 1-(Benzyloxy)naphthalene. This process is significant in organic synthesis (Gao, Liu, & Wei, 2013).
Safety And Hazards
1-(Benzyloxy)naphthalene is classified as dangerous according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). It causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335). It is also very toxic to aquatic life with long-lasting effects (H410) .
Direcciones Futuras
The future directions of 1-(Benzyloxy)naphthalene could involve its use in the development of efficient multifunctional material systems (MFMS) due to its useful properties and good stability . It could also be used as anti-corrosion materials and as very good materials for NLO devices due to the high stability of the aromatic structure coupled with polarity given by the substituents .
Propiedades
IUPAC Name |
1-phenylmethoxynaphthalene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14O/c1-2-7-14(8-3-1)13-18-17-12-6-10-15-9-4-5-11-16(15)17/h1-12H,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWSWULLEVAMIJK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=CC3=CC=CC=C32 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80209514 | |
| Record name | Naphthalene, 1-(phenylmethoxy)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80209514 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Benzyloxy)naphthalene | |
CAS RN |
607-58-9 | |
| Record name | 1-(Phenylmethoxy)naphthalene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=607-58-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Naphthalene, 1-(phenylmethoxy)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000607589 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Naphthalene, 1-(phenylmethoxy)- | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4044 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Naphthalene, 1-(phenylmethoxy)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80209514 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Benzyl alpha-naphthyl ether | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Tert-butyl N-[(Z,2S)-pent-3-en-2-yl]carbamate](/img/structure/B127297.png)

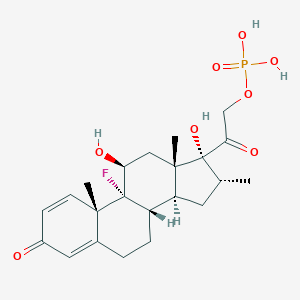
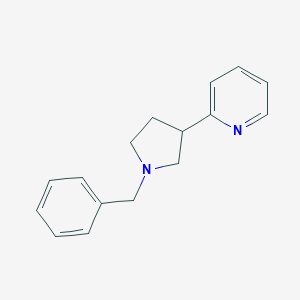
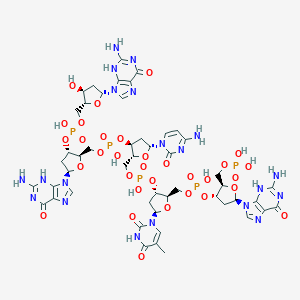
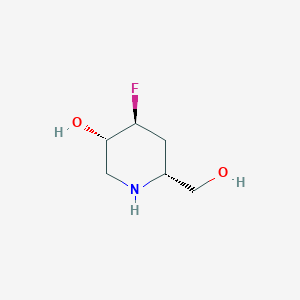
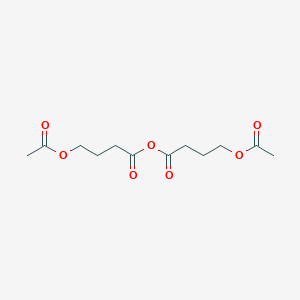
![(8S,9S,10R,13S,14S,17S)-10,13-Dimethyl-17-(2-methyl-1,3-dioxolan-2-yl)-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B127324.png)
![5-Methyl-1-propan-2-yl-2-oxabicyclo[2.2.2]oct-5-ene](/img/structure/B127325.png)
